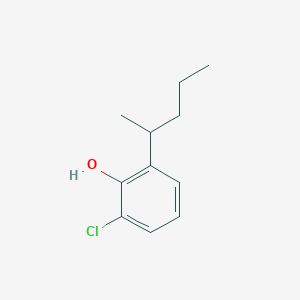
2-Chloro-6-(pentan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(pentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically substituted with a chlorine atom at the second position and a pentan-2-yl group at the sixth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pentan-2-yl)phenol can be achieved through nucleophilic aromatic substitution. This involves the substitution of a chlorine atom on a chlorinated benzene ring with a nucleophile, such as a hydroxyl group. The reaction typically requires strong electron-withdrawing groups to activate the aromatic ring and strong basic conditions to facilitate the substitution .
Industrial Production Methods
Industrial production of phenols, including this compound, often involves the Hock process. This process includes the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(pentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate or chromium trioxide.
Reduction: Reduction of phenols can yield cyclohexanols.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a metal catalyst.
Substitution: Halogens (e.g., Br₂), nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Halogenated phenols, nitrophenols.
Scientific Research Applications
2-Chloro-6-(pentan-2-yl)phenol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its phenolic structure.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(pentan-2-yl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the hydrophobic pentan-2-yl group can interact with lipid membranes. These interactions can disrupt cellular processes and lead to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2-Chlorophenol: Similar structure but lacks the pentan-2-yl group.
4-Hexylresorcinol: Contains a hexyl group and two hydroxyl groups on the benzene ring.
Uniqueness
2-Chloro-6-(pentan-2-yl)phenol is unique due to the presence of both a chlorine atom and a pentan-2-yl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
65565-62-0 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-chloro-6-pentan-2-ylphenol |
InChI |
InChI=1S/C11H15ClO/c1-3-5-8(2)9-6-4-7-10(12)11(9)13/h4,6-8,13H,3,5H2,1-2H3 |
InChI Key |
NUOZIQVIWOZYMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=C(C(=CC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


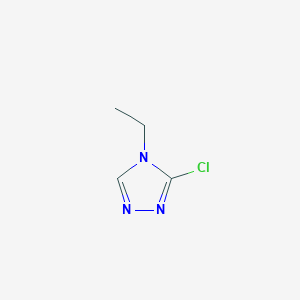
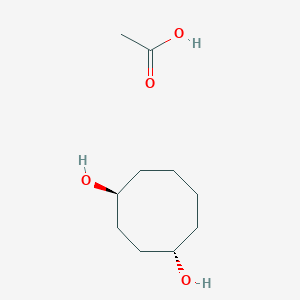
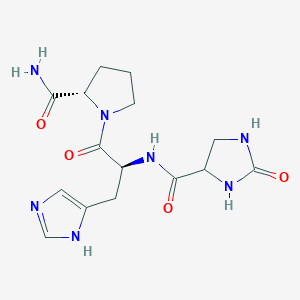
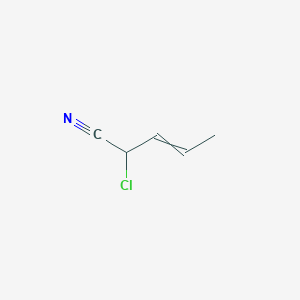
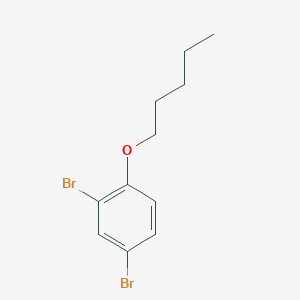
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
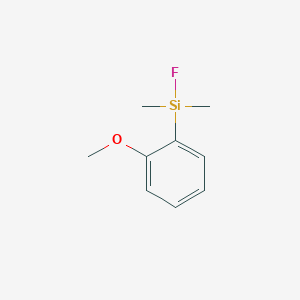

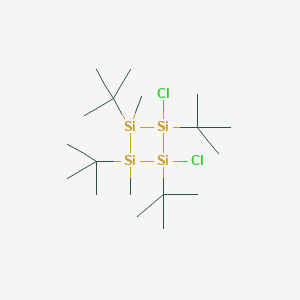
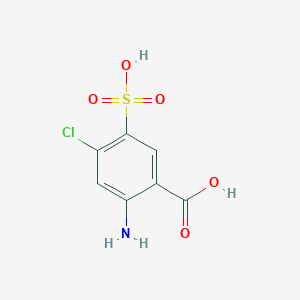
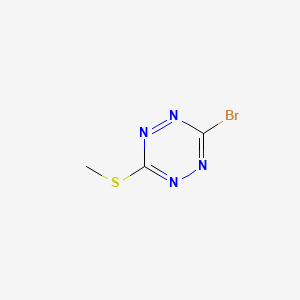
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)
